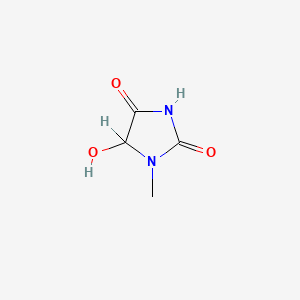

5-Hydroxy-1-methylhydantoin

Descripción general

Descripción

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de NZ-419 implica la hidroxilación de la 1-metilhidantoína. La reacción generalmente requiere un agente hidroxilante como el peróxido de hidrógeno o un agente oxidante similar en condiciones controladas. La reacción se lleva a cabo en un medio acuoso a un rango de temperatura de 50-70 °C para asegurar un rendimiento y pureza óptimos .

Métodos de Producción Industrial

La producción industrial de NZ-419 sigue una ruta sintética similar pero a mayor escala. El proceso implica el uso de reactivos y disolventes de grado industrial, con estrictas medidas de control de calidad para garantizar la consistencia y la pureza. La reacción se lleva a cabo típicamente en reactores grandes con monitoreo continuo de la temperatura, el pH y el progreso de la reacción .

Análisis De Reacciones Químicas

Tipos de Reacciones

NZ-419 principalmente experimenta reacciones de oxidación y reducción debido a sus grupos funcionales hidroxilo e imidazolidina. También puede participar en reacciones de sustitución, particularmente sustituciones nucleofílicas, dada la presencia de su grupo hidroxilo reactivo .

Reactivos y Condiciones Comunes

Oxidación: Peróxido de hidrógeno, permanganato de potasio

Reducción: Borohidruro de sodio, hidruro de aluminio y litio

Sustitución: Haluros de alquilo, cloruros de acilo

Productos Mayores

Los principales productos formados a partir de estas reacciones incluyen varios derivados hidroxilados y metilados de NZ-419, que conservan la estructura básica de la imidazolidina .

Aplicaciones Científicas De Investigación

Antioxidant Properties

One of the primary applications of HMH is its role as an antioxidant. Research indicates that HMH exhibits significant hydroxyl radical scavenging ability, which can protect cells from oxidative stress. In a study, HMH was shown to inhibit the formation of reactive oxygen species, thereby reducing cellular damage in various models of oxidative stress .

Case Study: Protection Against Lung Injury

A notable case study involved the use of HMH in protecting against lung injury induced by paraquat (PQ), a herbicide known for its toxicity. In this study, mice treated with HMH demonstrated reduced levels of malondialdehyde and TNF-α, markers of oxidative stress and inflammation, compared to control groups .

| Group | LDH (U/mg prot) | SOD (U/mg prot) | MDA (μmol/mg prot) |

|---|---|---|---|

| Control | 8.91 ± 1.76 | 272.8 ± 2.54 | 0.13 ± 0.05 |

| HMH | 15.06 ± 4.74 | 177.8 ± 1.10 | 0.299 ± 0.046 |

| PQ Poisoning | 19.23 ± 1.80 | 172.2 ± 2.54 | 0.535 ± 0.064 |

This data suggests that HMH may serve as a therapeutic agent in conditions characterized by oxidative damage, particularly lung injuries caused by toxic substances .

Role in Renal Protection

Hydantoin derivatives, including HMH, have been investigated for their protective effects on renal function during toxic exposures. The compound's ability to mitigate renal failure has been highlighted in various studies, suggesting its potential use in clinical settings for patients suffering from acute kidney injury due to nephrotoxins .

Metabolic Pathways

Research has elucidated the metabolic pathways involving HMH, particularly its formation from creatinine through microbial deamination processes in the gastrointestinal tract . This pathway is significant as it indicates a natural occurrence of HMH within mammalian systems, potentially influencing metabolic health.

DNA Repair Mechanisms

HMH also plays a role in DNA repair processes as a substrate for DNA glycosylases involved in base excision repair (BER). Studies have shown that oxidized forms of hydantoins can trap DNA glycosylases irreversibly, highlighting their importance in maintaining genomic integrity under oxidative stress conditions .

Mecanismo De Acción

NZ-419 ejerce sus efectos principalmente a través de sus propiedades antioxidantes. Elimina los radicales hidroxilo, reduciendo así el estrés oxidativo dentro de las células. Esta acción ayuda a proteger los componentes celulares del daño oxidativo. El compuesto apunta a vías involucradas en la respuesta al estrés oxidativo, incluida la vía Nrf2, que regula la expresión de proteínas antioxidantes .

Comparación Con Compuestos Similares

Compuestos Similares

Creatinina: Un precursor de NZ-419, también involucrado en la respuesta al estrés oxidativo.

Metilguanidina: Otro metabolito de la creatinina con propiedades antioxidantes.

Hidroxiurea: Comparte propiedades similares de eliminación de radicales hidroxilo.

Singularidad de NZ-419

NZ-419 es único en su doble función como metabolito de la creatinina y un antioxidante intrínseco. Su capacidad para inhibir la progresión de la enfermedad renal crónica lo diferencia de otros compuestos similares. Además, su acción específica en la vía Nrf2 destaca su potencial como agente terapéutico dirigido .

Actividad Biológica

5-Hydroxy-1-methylhydantoin (HMH), also known as NZ-419, is a metabolite of creatinine that exhibits significant biological activity, particularly as an antioxidant. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Antioxidant Properties

Intrinsic Antioxidant Activity

HMH has been identified as an intrinsic antioxidant capable of scavenging reactive oxygen species (ROS), particularly hydroxyl radicals (). This property is crucial in mitigating oxidative stress-related damage in various biological systems. In studies involving paraquat (PQ)-induced toxicity, HMH demonstrated protective effects against renal and pulmonary damage by enhancing superoxide dismutase (SOD) activity and reducing malondialdehyde (MDA) levels, which are markers of oxidative stress .

Mechanism of Action

The protective mechanism of HMH involves its ability to modulate metabolic pathways associated with oxidative stress. In a study examining PQ toxicity, it was found that HMH administration led to significant alterations in several metabolic pathways, including glutathione metabolism and the citrate cycle. Specifically, HMH treatment resulted in increased SOD activity and decreased MDA levels compared to control groups exposed to PQ .

Therapeutic Applications

Chronic Kidney Disease

HMH has shown promise in the management of chronic kidney disease (CKD). In animal models, HMH was found to inhibit the progression of CKD by reducing oxidative stress and inflammation within renal tissues. Its hydroxyl radical scavenging ability positions it as a potential therapeutic agent in clinical settings .

Lung Injury Protection

Research indicates that HMH can protect against lung injury induced by PQ poisoning. In a controlled study, mice treated with HMH after PQ exposure exhibited lower levels of inflammatory markers such as TNF-α and LDH compared to untreated controls. This suggests that HMH may serve as a protective agent against lung damage caused by environmental toxins .

Table 1: Effects of HMH on Oxidative Stress Markers in PQ Poisoning Models

| Group | MDA (μmol/mg protein) | SOD (U/mg protein) |

|---|---|---|

| Control | 0.13 ± 0.05 | 272.8 ± 2.54 |

| PQ Poisoning | 0.54 ± 0.06 | 172.2 ± 2.54 |

| HMH Treatment | 0.29 ± 0.10 | 179.7 ± 8.37 |

Data indicates that HMH treatment significantly reduced MDA levels and increased SOD activity compared to the PQ poisoning group .

Clinical Development

HMH is currently under clinical development for its potential use in treating CKD, specifically targeting patients in stages 3 and 4 of the disease progression. The ongoing Phase II clinical trials aim to establish its efficacy and safety profile in humans .

Propiedades

IUPAC Name |

5-hydroxy-1-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c1-6-3(8)2(7)5-4(6)9/h3,8H,1H3,(H,5,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPSFNXFLBMJUQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(C(=O)NC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501004466 | |

| Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84210-26-4 | |

| Record name | 5-Hydroxy-1-methylhydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84210-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxy-1-methylhydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084210264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,5-Dihydroxy-1-methyl-1,5-dihydro-2H-imidazol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501004466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-1-METHYLHYDANTOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N94NJW8HQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.